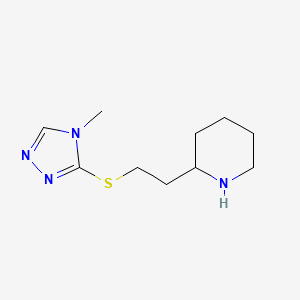![molecular formula C11H13N3O B13339573 [1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13339573.png)
[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 4-methoxyacetophenone with hydrazine hydrate under reflux conditions can yield 1-(4-methoxyphenyl)-1H-pyrazole.
Introduction of the Methanamine Group: The methanamine group can be introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and a primary amine, such as methylamine, under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas over a palladium catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory and neurological disorders.
Industry
Material Science:
Mechanism of Action
The mechanism of action of [1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy group and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Shares the methoxyphenyl group but lacks the pyrazole ring.
1-(4-Methoxyphenyl)pyrazole: Similar structure but without the methanamine group.
Uniqueness
Structural Features: The combination of the methoxyphenyl group, pyrazole ring, and methanamine group makes [1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine unique in its chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-15-11-4-2-10(3-5-11)14-8-9(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3 |
InChI Key |
RDCNLDRRODHCFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


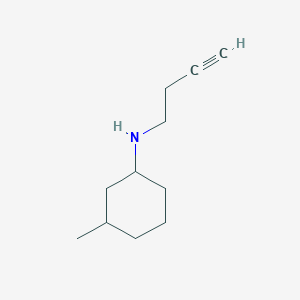
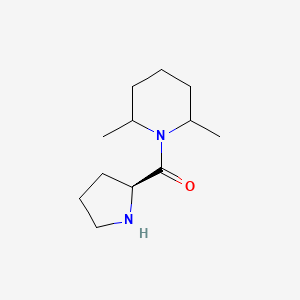
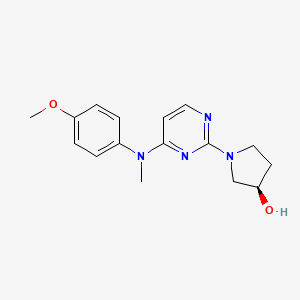
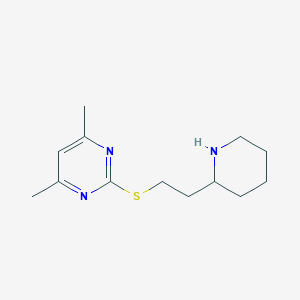
![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)
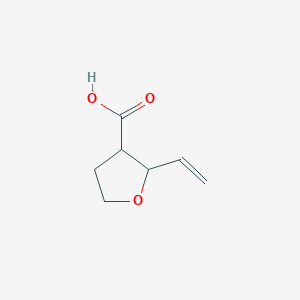
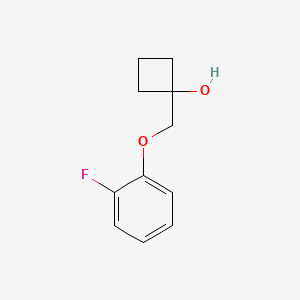
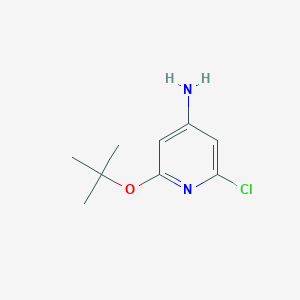
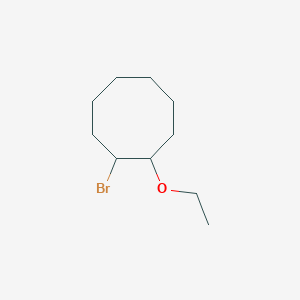
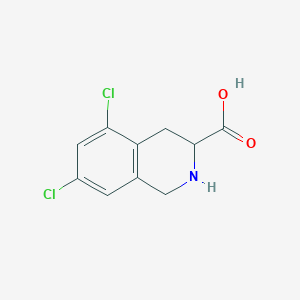
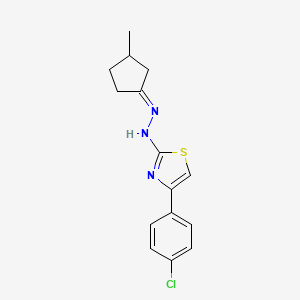
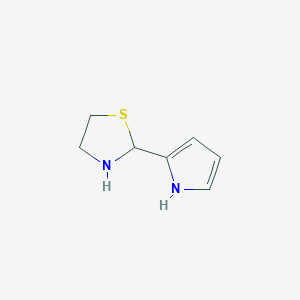
![2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13339581.png)
